molecular formula C20H22N8O5 B129686 D-Amethopterin CAS No. 51865-79-3

D-Amethopterin

Cat. No. B129686
CAS RN: 51865-79-3
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-CYBMUJFWSA-N
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Description

D-Amethopterin, also known as methotrexate, is a folic acid antagonist used in the treatment of various types of cancer and certain autoimmune diseases. It functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication. The compound has been extensively studied for its therapeutic effects as well as its inhibitory action on cellular processes.

Synthesis Analysis

The synthesis of a fluorescent derivative of amethopterin has been achieved by treating fluorescein isothiocyanate with diaminopentane, followed by a reaction with amethopterin using a carbodiimide-promoted reaction. This derivative has been shown to inhibit the transport of amethopterin into bacterial and mammalian cells and can serve as a fluorescent label for dihydrofolate reductase enzymes .

Molecular Structure Analysis

Amethopterin's molecular structure allows it to act as an effective inhibitor of dihydrofolate reductase. The enzyme's susceptibility to inhibition by folic acid analogs like amethopterin has been demonstrated in various organisms, including bacteria and mammals. Mutations in the genetic regions associated with this enzyme can lead to resistance against amethopterin, as observed in certain strains of Diplococcus pneumoniae .

Chemical Reactions Analysis

Amethopterin and its derivatives, such as the 3',5'-dichloro derivative, have been compared for their effects on purine biosynthesis in leukemic mice. These compounds inhibit the incorporation of formate-C14 into adenine, affecting nucleotide synthesis. The duration and potency of the inhibitory effects vary between the derivatives, with implications for their chemotherapeutic effectiveness and toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of amethopterin contribute to its biological activity and therapeutic applications. Its ability to inhibit cell growth and viral synthesis has been studied in various cell types, including HeLa cells. The compound's effects are influenced by the presence of other nucleotides and vitamins, which can either potentiate or mitigate its action. For instance, thymidine can reverse the inhibitory effects of amethopterin on cell division . In clinical settings, large doses of amethopterin have been administered to patients with cancer, with varying degrees of success and toxicity .

Scientific Research Applications

Cardioprotective Effects

D-Amethopterin, used as a chemotherapeutic agent, exhibits antioxidant activity beneficial in cancer treatment. A study demonstrated its potential in ameliorating cardiac injury and oxidative stress. This was evidenced by the significant biochemical, histopathological, and immunohistochemical alterations in the heart when treated with D-Amethopterin in rats, suggesting its cardioprotective capabilities (Tousson et al., 2016).

Lung Injury Response

D-Amethopterin has been used in treating autoimmune diseases and certain cancers. A study focusing on its induced lung injury showed significant histopathological alterations in the lung, including damage to alveolar structures. The study highlights its role in lung injury and the beneficial effects of co-treatment with L-carnitine, which improved lung structure after D-Amethopterin treatment (Tousson et al., 2014).

Mechanism of Action

The effectiveness of D-Amethopterin in inhibiting DNA synthesis and cellular replication is primarily due to its inhibition of the enzyme dihydrofolate reductase. This was supported by both in vivo and in vitro studies demonstrating its inhibitory action at low concentrations, crucial for its application in treating neoplastic diseases (Bertino, 1963).

Drug Transport Studies

Research on the transport of D-Amethopterin in normal human leukocytes indicated that its uptake is characterized by a process of facilitated diffusion, which is temperature-sensitive and non-concentrative. This has implications for therapeutic program designs involving D-Amethopterin (Kessel & Hall, 1967).

Hippocampus Damage Mitigation

A study on the effects of D-Amethopterin on the hippocampus of adult male albino rats showed that it induced severe damage, including neuronal degeneration. However, the co-administration of Moringa leaves extract (MLE) suggested a protective role against this degeneration, highlighting a potential therapeutic approach (Hussein, 2017).

Large Intestine Toxicity Alleviation

Another study focused on the protective effects of L-carnitine against D-Amethopterin induced large intestine toxicity in rats. The findings indicated improved biochemical, histopathological, and immunohistochemical alterations in the large intestine with L-carnitine treatment, suggesting a protective role (Tousson et al., 2014).

Future Directions

Future research directions could involve the development of neurological disorders in Alzheimer’s disease or myasthenia gravis . Phase II/III clinical trials are showing promising results from new topical agents .

properties

IUPAC Name

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317276
Record name D-Methotrexate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Amethopterin

CAS RN

51865-79-3
Record name D-Methotrexate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Amethopterin
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Record name D-Methotrexate
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Record name D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid
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Record name METHOTREXATE, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
T Narawa, T Itoh - Drug metabolism and pharmacokinetics, 2010 - jstage.jst.go.jp
Stereoselective transport of methotrexate (L-amethopterin, L-MTX) and its antipode (D-amethopterin, D-MTX) by the proton-coupled folate transporter (PCFT) was examined using PCFT-…
Number of citations: 12 www.jstage.jst.go.jp
PH DeFoor, E Stubblefield - Experimental Cell Research, 1974 - Elsevier
Synchronized Chinese hamster fibroblasts (Don-C) were cultured for 6 h in the presence of amethopterin, 5-fluorodeoxyuridine (FUdR), or actinomycin D and were then examined by …
Number of citations: 24 www.sciencedirect.com
T Itoh, K Ono, KI Koido, YH Li… - … of Molecular Asymmetry, 2001 - Wiley Online Library
… The effects of FA, cold MTX, and D-amethopterin … D-amethopterin at the same concentration showed no effect. When the concentration of D-amethopterin was increased, D-amethopterin …
Number of citations: 27 onlinelibrary.wiley.com
T Narawa, Y Tsuda, T Itoh - Drug metabolism and pharmacokinetics, 2007 - Elsevier
Stereoselectivity of the human reduced folate carrier (RFC1) in Caco-2 cells was examined using methotrexate (l-amethopterin, l-MTX) and its antipode (d-amethopterin, d-MTX) as …
Number of citations: 20 www.sciencedirect.com
CS Cheng, KF Jia, T Chen, SY Chang, MS Lin… - PLoS One, 2013 - journals.plos.org
… to propose a d-amethopterin binding mode and identify important interactions between d-amethopterin and HpPPAT, allowing us to rationally optimize the structure of d-amethopterin for …
Number of citations: 14 journals.plos.org
T Narawa, R Shimizu, S Takano… - Chirality: The …, 2005 - Wiley Online Library
… Stereoselectivity of the human reduced folate carrier (RFC1) was examined in Caco-2 cells using methotrexate (L-amethopterin or L-MTX) and its antipode (D-amethopterin or D-MTX) …
Number of citations: 15 onlinelibrary.wiley.com
JB Field, EC Dolendo, A Mireles, BH Ershoff - Cancer Research, 1966 - AACR
The administration of a pyrazolone compound before and after a single ip LD 80–100 dose of a number of anticancer drugs produced in some cases a significant reduction of the …
Number of citations: 19 aacrjournals.org
T Narawa, T Yano, T Itoh - Biological and Pharmaceutical Bulletin, 2015 - jstage.jst.go.jp
… D-Amethopterin (D-MTX) is the optical isomer of L-MTX, and the absorption of D-MTX from the human small intestine occurs at a significantly slower rate than that of L-MTX. It was …
Number of citations: 7 www.jstage.jst.go.jp
GB Henderson, EM Zevely, RJ Kadner… - Journal of …, 1977 - Wiley Online Library
Two separate binding proteins, one specific for folate and the other for thiamine, have been isolated from membrane fragments of Lactobacillus casei. Purification to homogeneity was …
Number of citations: 63 onlinelibrary.wiley.com
H Stähelin, A Trippmacher - European Journal of Cancer (1965), 1974 - Elsevier
Chlamydocin is a cyclic tetrapeptide with an epoxi group which was isolated from cultures of Diheterospora chlamydosporia. In cultures of P-815 mouse mastocytoma cells, the …
Number of citations: 56 www.sciencedirect.com

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